molecular formula C20H27ClN2O4S B2451718 2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351614-39-5

2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2451718
CAS RN: 1351614-39-5
M. Wt: 426.96
InChI Key: PUFBAPPOHILBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O4S and its molecular weight is 426.96. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research into piperazine-based tertiary amino alcohols, which share structural similarities with the compound , has indicated their potential in antitumor applications. These compounds have shown effects on the processes of tumor DNA methylation in vitro, suggesting a pathway for therapeutic use against cancer (Hakobyan et al., 2020).

Synthesis and Characterization

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were explored through a one-pot Biginelli reaction. These derivatives, by integrating a piperazine scaffold, have been developed for potential biological activity, showcasing the versatility of piperazine-based compounds in creating therapeutically relevant molecules (Bhat et al., 2018).

Antimicrobial Activities

Another area of research has been the synthesis of 1,2,4-triazole derivatives bearing a piperazine amide moiety, which were investigated for their potential anticancer activities. These studies included evaluations against breast cancer cells, highlighting the compound's relevance in developing new cancer treatments (Yurttaş et al., 2014).

Analgesic and Anti-Inflammatory Agents

The compound has also served as a basis for the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant anti-inflammatory and analgesic properties. This research suggests a promising direction for the development of new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Wound-Healing Potential

Investigations into derivatives of 2-(4-(2,4-dimethoxy-benzoyl)-phenoxy)-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone have revealed significant in vivo wound-healing activity. This line of research indicates the potential for such compounds to accelerate wound healing and improve outcomes in tissue repair (Vinaya et al., 2009).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S.ClH/c1-25-17-6-5-15(12-18(17)26-2)13-20(24)22-9-7-21(8-10-22)14-16(23)19-4-3-11-27-19;/h3-6,11-12,16,23H,7-10,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFBAPPOHILBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride

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